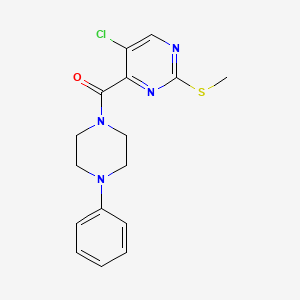

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone

Description

The compound (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone (referred to as 4d in ) is a pyrimidine derivative featuring a methylthio (-SMe) substituent at the 2-position and a 4-phenylpiperazine moiety linked via a carbonyl group. Its molecular formula is C28H25ClN8O2S, with a molecular weight of 573.16 g/mol (HRMS [M + H]+: calculated 573.1588, observed 573.1576) .

Synthesized from 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid, the compound was obtained in 75% yield via a two-step procedure involving activation with HATU and coupling with (R)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine .

Properties

IUPAC Name |

(5-chloro-2-methylsulfanylpyrimidin-4-yl)-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4OS/c1-23-16-18-11-13(17)14(19-16)15(22)21-9-7-20(8-10-21)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJHGJHEDQXOTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone generally involves multi-step synthetic routes. A typical synthesis might start with the chlorination of 2-(methylthio)pyrimidine followed by a nucleophilic substitution reaction to introduce the phenylpiperazine moiety via an intermediate like 4-chloropyrimidine.

Industrial Production Methods: Industrial production methods often optimize these routes for scalability, involving efficient catalytic processes and high-yield conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various reactions, including:

Oxidation: Transformation of the methylthio group to sulfoxide or sulfone.

Reduction: Hydrogenation of the carbonyl group in methanone.

Substitution: Halogen exchange on the pyrimidine ring or functional group modifications on the piperazine ring.

Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may use halogenating agents or nucleophiles under mild to moderate conditions.

Major Products Formed: The primary products formed from these reactions include various oxidized or reduced forms of the original compound, as well as derivatives with modified substituents.

4. Scientific Research Applications: This compound finds applications in multiple areas:

Biology: As a probe to study biological processes due to its ability to interact with various biomolecules.

Medicine: Potential pharmaceutical applications, particularly in designing drugs that target specific receptors or enzymes.

Industry: In the development of specialty chemicals and intermediates for further synthesis.

5. Mechanism of Action: The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or allosteric sites, influencing the activity or function of the target proteins. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation, depending on the application context.

6. Comparison with Similar Compounds: Compared to similar compounds, (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone stands out due to its unique structural features and chemical reactivity. Similar compounds might include:

2-(Methylthio)pyrimidine derivatives: Varieties of substitutions on the pyrimidine ring offer different reactivity profiles.

Phenylpiperazine derivatives: Differences in linkage and substituent patterns on the piperazine ring yield distinct biological activities.

Methanone-linked compounds: Variations in the connecting groups and substituents lead to diverse chemical and biological properties.

Each of these compounds has its own unique set of characteristics, but the combination of features in this compound makes it particularly versatile and valuable in scientific research.

Biological Activity

(5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Research indicates that this compound acts primarily as an adenosine A2A receptor inhibitor . The inhibition of this receptor is significant in cancer therapy, as it can modulate tumor growth and immune responses. The interaction with the A2A receptor is crucial for the development of anti-cancer therapies, particularly in targeting solid tumors and hematological malignancies .

Biological Activities

The biological activities of this compound include:

- Antitumor Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the pyrimidine ring and the piperazine moiety significantly influence biological activity. Key findings include:

- Substituents on the Pyrimidine Ring : The presence of electron-withdrawing groups, such as chlorine or methylthio, enhances receptor binding affinity.

- Piperazine Modifications : Variations in the phenyl group attached to the piperazine can alter the pharmacokinetic properties and improve selectivity towards cancer cells .

Case Studies

Several studies have documented the effectiveness of this compound in various therapeutic contexts:

- Study on Cancer Cell Lines :

- Antimicrobial Testing :

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Substituent Diversity : The target compound’s 4-phenylpiperazine group contrasts with analogs featuring hydroxypiperidine (8e), methylpiperazine (w3), or hydroxyethylpiperazine (). These modifications influence lipophilicity, solubility, and target interactions. For example, the hydroxyl group in 8e may enhance polarity but reduce cell membrane permeability , while the hydroxyethyl group in ’s compound could improve aqueous solubility .

- Synthetic Efficiency : The target compound’s 75% yield surpasses the 20% yield of 8e , highlighting optimized reaction conditions.

Physicochemical Properties

- Molecular Weight : The target compound (573.16 g/mol) is heavier than analogs like ’s thiazole derivative (462.40 g/mol) , which may impact drug-likeness (e.g., Lipinski’s Rule of Five).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.